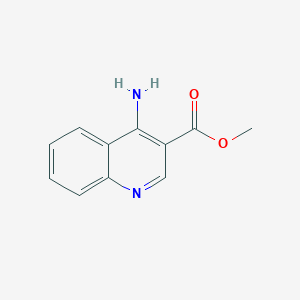
N-(6-methyl-1,3-benzothiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are compounds with a fused benzene and thiazole ring, containing nitrogen and sulfur . They are known for their significant pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is characterized by a benzothiazole ring attached to a guanidine group . The InChI code for this compound is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) .Chemical Reactions Analysis
Benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes or ketones . They can also undergo cyclization reactions with thioamide or CO2 .Scientific Research Applications
Synthesis and Bioactivity
The scientific interest in N-(6-methyl-1,3-benzothiazol-2-yl)guanidine derivatives primarily revolves around their synthesis and evaluation for bioactivities such as anti-influenza and antimicrobial properties. For instance, Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides with some displaying anti-influenza activity. This synthesis involved reactions of alkyl/aryl amines with sugar-thiourea derivatives derived from 2-aminobenzothiazole derivatives, showcasing a unique approach to integrating guanidine functionalities into sugar molecules for potential bioactive applications (Liu & Cao, 2008).
Similarly, another study by Liu and Cao (2008) reported an expedient one-step synthesis of polysubstituted guanidinoglucosides using HgO-4A molecular sieves as a catalyst, further elaborating on the synthetic versatility of these compounds. This method provides a promising route for the synthesis of carbamate-protected guanidines, highlighting the synthetic utility of benzothiazolyl guanidine derivatives in complex molecular scaffolds (Liu & Cao, 2008).
Antimicrobial and Antioxidant Activity
The antimicrobial and antioxidant activities of benzothiazolyl guanidinyl derivatives have been investigated, demonstrating the potential of these compounds in therapeutic applications. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines and evaluated them for antimicrobial and antioxidant activities. The study found that the synthesized compounds exhibited moderate to potent activity against various microorganisms, with significant activities in DPPH and ABTS assays, suggesting their potential as bioactive molecules (Bhat, Belagali, & Shyamala, 2017).
Neuroprotective Potential
The neuroprotective potential of benzothiazolyl guanidine derivatives has also been explored. Anzini et al. (2010) synthesized a series of compounds structurally related to riluzole, a known neuroprotective drug, and evaluated their biological activity using an in vitro protocol of ischemia/reperfusion injury. Some compounds demonstrated significant attenuation of neuronal injury, indicating their potential utility in developing treatments for brain diseases (Anzini et al., 2010).
Future Directions
Benzothiazoles, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, have significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential therapeutic applications .
properties
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNNSKOVSMHJQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylbenzo[d]thiazol-2-yl)guanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)


